molecular formula C22H16N2O3S B2973738 (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one CAS No. 461673-88-1

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one

Cat. No. B2973738
CAS RN: 461673-88-1
M. Wt: 388.44
InChI Key: ZRDFZCSGPNKRPG-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one is a thiazolidine derivative that has attracted significant attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.

Scientific Research Applications

Anticancer Properties

Thiazolidinone derivatives have demonstrated significant promise in anticancer research. For example, a study by Szychowski et al. (2019) evaluated the anticancer activity of a similar compound, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, across multiple human cancer cell lines, revealing its potential to decrease ROS production, increase caspase-3 activity, and affect cell metabolism and proliferation at micromolar concentrations (Szychowski et al., 2019). Additionally, a study by Subtelna et al. (2020) highlighted the selective inhibitory activity of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones against leukemia cell lines, indicating their potential as anticancer agents (Subtelna et al., 2020).

Antimicrobial Activity

Research has also focused on the antimicrobial potential of thiazolidin-4-one derivatives. Chopde et al. (2017) synthesized a series of novel thiazolidinones and evaluated their antibacterial and antifungal activities, confirming their efficacy against various microbial strains (Chopde et al., 2017). Similarly, Patel et al. (2010) studied the antibacterial efficacy of new 2-imino-3-[carboxamido o-hydroxyphenyl]-5-arylidene-4-thiazolidinone derivatives, demonstrating their significant activity against both Gram-positive and Gram-negative bacteria (Patel et al., 2010).

Dual Inhibitory Activity

Unangst et al. (1994) explored benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing potential for anti-inflammatory activity. This study underscores the versatility of thiazolidin-4-one derivatives in targeting multiple biological pathways (Unangst et al., 1994).

properties

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-17-11-9-16(10-12-17)23-22-24-21(26)20(28-22)14-15-5-4-8-19(13-15)27-18-6-2-1-3-7-18/h1-14,25H,(H,23,24,26)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDFZCSGPNKRPG-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one

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